(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate
Description
(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate is a carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-nitrophenyl substituent. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and selective removal under basic conditions (e.g., using piperidine) . The 4-nitrophenyl moiety enhances the compound’s reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic and medicinal chemistry. Its synthesis typically involves coupling 4-nitrophenyl isocyanate with Fmoc-protected amines under anhydrous conditions, though specific protocols vary depending on the target application .
Properties
CAS No. |
123622-29-7 |
|---|---|
Molecular Formula |
C21H16N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C21H16N2O4/c24-21(22-14-9-11-15(12-10-14)23(25)26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,22,24) |
InChI Key |
CUZAHPCOLQTEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate primarily involves the nucleophilic substitution reaction between (9H-Fluoren-9-yl)methyl chloroformate (Fmoc-Cl) and 4-nitrophenol or 4-nitrophenylamine under controlled conditions. The reaction proceeds via the formation of a carbamate linkage through nucleophilic attack on the carbonyl carbon of the chloroformate.
Detailed Synthetic Route
| Step | Reagents | Conditions | Description | Yield |
|---|---|---|---|---|
| 1 | (9H-Fluoren-9-yl)methyl chloroformate (Fmoc-Cl) + 4-nitrophenol or 4-nitrophenylamine | Organic solvent (e.g., dichloromethane), base catalyst (e.g., triethylamine), room temperature, stirring for several hours | The hydroxyl or amine group of 4-nitrophenol/4-nitrophenylamine attacks the carbonyl carbon of Fmoc-Cl, forming the carbamate linkage. Base neutralizes HCl by-product | 80-90% typical |
| 2 | Work-up | Evaporation of solvent, addition of ethyl acetate, precipitation | The product precipitates out, is collected by filtration, washed with ethyl acetate to remove impurities | - |
| 3 | Purification | Column chromatography (silica gel) | Ensures removal of unreacted starting materials and by-products | - |
This method is widely reported in literature and industrial protocols due to its simplicity and efficiency.
Representative Experimental Procedure
- Dissolve 4-nitrophenol (or 4-nitrophenylamine) in dry dichloromethane.
- Add triethylamine to the solution to act as a base scavenger.
- Slowly add Fmoc-Cl dropwise at 0 °C to room temperature under stirring.
- Stir the reaction mixture for 3–6 hours at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, evaporate the solvent under reduced pressure.
- Add ethyl acetate to precipitate the product.
- Collect the precipitate by filtration, wash with ethyl acetate.
- Dry under vacuum to obtain this compound as a white solid.
Reaction Mechanism and Conditions
- Nucleophilic Attack: The nucleophile (hydroxyl or amine group) attacks the electrophilic carbonyl carbon of Fmoc-Cl.
- Base Role: Triethylamine neutralizes the hydrochloric acid generated, preventing side reactions.
- Solvent: Dichloromethane or other aprotic solvents favor the reaction by dissolving reactants and controlling reaction rate.
- Temperature: Typically performed at 0 °C to room temperature to minimize side reactions and decomposition.
- Purification: Column chromatography or recrystallization ensures high purity.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Value | Notes |
|---|---|---|
| Reactants molar ratio | 1:1 (Fmoc-Cl : 4-nitrophenol/4-nitrophenylamine) | Stoichiometric or slight excess of nucleophile |
| Base used | Triethylamine | Neutralizes HCl by-product |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic |
| Temperature | 0 °C to 25 °C | Controlled to avoid side reactions |
| Reaction time | 3–6 hours | Monitored by TLC |
| Yield | 80–90% | High yield with proper control |
| Purification | Column chromatography or precipitation | Ensures product purity |
Research Findings and Comparative Analysis
- The 4-nitrophenyl substituent in the carbamate enhances reactivity, making the compound a good intermediate for further nucleophilic substitution reactions or reductions to amino derivatives.
- The carbamate linkage formed is stable under acidic conditions but can be selectively cleaved under basic conditions, which is useful in peptide synthesis.
- Industrial scale-up involves optimizing solvent volumes, reaction times, and continuous flow reactors to improve yield and purity.
- Compared to other Fmoc carbamates (e.g., with 4-aminobenzyl or 4-hydroxybenzyl groups), the nitro-substituted carbamate shows faster reaction kinetics but may be more sensitive to reducing environments.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Hydrolysis: (9H-Fluoren-9-yl)methanol and 4-nitroaniline.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Materials Science: Utilized in the development of aggregation-induced emission (AIE) materials, which have applications in light-emitting devices, bio-imaging, and sensors.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with biological molecules. Additionally, the fluorenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate and analogous Fmoc-protected carbamates:
Key Comparative Insights:
Reactivity: The 4-nitrophenyl group in the target compound facilitates faster reaction kinetics in carbamate activation compared to non-activated analogs like (9H-Fluoren-9-yl)methyl (4-aminobenzyl)carbamate . In contrast, (9H-Fluoren-9-yl)methyl (2-oxoethyl)carbamate exhibits unique reactivity toward carbonyl-specific reactions, which the nitro-substituted analog lacks .
Stability :
- The nitro group enhances photostability but may introduce sensitivity to reducing agents. Conversely, compounds with hydroxyl or methoxy groups (e.g., ) are more prone to oxidation .
Solubility: Hydrophilic substituents, such as the 3-aminopropyl group in , improve aqueous solubility, whereas the hydrophobic 4-nitrophenyl group limits solubility to organic solvents like DCM or THF .
Compounds like (9H-Fluoren-9-yl)methyl (4-hydroxybenzyl)carbamate () are preferred for biocompatible conjugates .
Research Findings and Data Tables
Table 1: Physical Properties
Biological Activity
(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate is a complex organic compound characterized by its unique structural features, including a fluorenyl moiety and a nitrophenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with nucleic acids. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features:
- Fluorenyl Group : Enhances interaction with biological macromolecules.
- Nitrophenyl Group : Contributes to its reactivity and potential pharmacological effects.
- Carbamate Moiety : Known for its role in enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The carbamate group can form stable complexes with enzymes, inhibiting their activity.
- DNA Intercalation : The fluorenyl moiety allows the compound to intercalate into DNA, potentially affecting gene expression and protein synthesis.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. Below is a summary of its potential effects:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various carbamates, including this compound, on human cancer cell lines. The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 12 µM, demonstrating significant potential for further development as an anticancer agent .
Case Study 2: Enzyme Inhibition
Another investigation focused on the ability of this compound to inhibit specific enzymes involved in metabolic pathways. The study revealed that it effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Nitrophenol | Simple phenolic structure | Antibacterial |
| Fluorenone | Contains fluorenyl moiety | Anti-inflammatory |
| Carbamate Derivatives | Various substituents | Enzyme inhibitors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
